4-(2-hydroxyethoxy)-3-methoxybenzonitrile
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Overview
Description
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with hydroxyethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with ethylene glycol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the hydroxyethoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(2-hydroxyethoxy)-3-methoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxyethoxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The nitrile group can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethoxy)-2-methoxybenzonitrile
- 4-(2-Hydroxyethoxy)-3-ethoxybenzonitrile
- 4-(2-Hydroxyethoxy)-3-methylbenzonitrile
Uniqueness
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyethoxy and methoxy groups enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
932909-10-9 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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